molecular formula C17H24BClO4 B14188307 Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 1025718-75-5

Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B14188307
CAS No.: 1025718-75-5
M. Wt: 338.6 g/mol
InChI Key: ZBLUTHOBKQHPSC-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a tert-butyl benzoate backbone substituted with a chlorine atom at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. Its molecular formula is C₁₇H₂₂BClO₄, with a molecular weight of 344.62 g/mol. The tert-butyl ester enhances steric bulk and hydrolytic stability, while the chlorine substituent modulates electronic effects on the aromatic ring, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

CAS No.

1025718-75-5

Molecular Formula

C17H24BClO4

Molecular Weight

338.6 g/mol

IUPAC Name

tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H24BClO4/c1-15(2,3)21-14(20)11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3

InChI Key

ZBLUTHOBKQHPSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Miyaura borylation employs bis(pinacolato)diboron (B$$2$$Pin$$2$$) with palladium catalysts to convert aryl halides into boronate esters. For this compound, the reaction typically proceeds via oxidative addition of 4-chloro-3-iodobenzoic acid to Pd(0), transmetallation with B$$2$$Pin$$2$$, and reductive elimination.

Standard Conditions :

  • Catalyst: Pd(dppf)Cl$$_2$$ (3 mol%)
  • Base: KOAc (3 equiv)
  • Solvent: 1,4-Dioxane (0.2 M)
  • Temperature: 80°C, 12 hr
  • Yield: 68–72% (isolated)

Critical Parameters :

  • Halogen selectivity: I > Br ≫ Cl (requires iodo precursor for efficient coupling)
  • Moisture sensitivity: Strict anhydrous conditions prevent boronate hydrolysis
  • Steric effects: Ortho-chloro substituent necessitates bulky ligands (XPhos) to prevent homocoupling

tert-Butyl Ester Protection

Acid-Catalyzed Esterification

The boronate-containing intermediate undergoes esterification with tert-butanol under Dean-Stark conditions:

Reaction Setup :

  • Reagents: 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 equiv), tert-butanol (5 equiv), H$$2$$SO$$4$$ (cat.)
  • Solvent: Toluene
  • Temperature: Reflux (110°C), 6 hr
  • Yield: 85–90%

Purification :

  • Neutralization with NaHCO$$_3$$
  • Column chromatography (hexane:EtOAc 9:1)
  • Crystallization from methanol/water

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM) Strategy

A regioselective approach using n-BuLi and B(OR)$$_3$$:

  • Lithiation :
    tert-Butyl 4-chlorobenzoate → LDA, −78°C, THF
  • Borylation :
    Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Workup :
    Acidic hydrolysis to pinacol boronate

Advantages :

  • Avoids precious metal catalysts
  • Enables late-stage functionalization

Limitations :

  • Limited to substrates stable under strong basic conditions
  • Lower yields (55–60%) compared to Pd-mediated methods

Industrial-Scale Production Insights

Pharmaceutical manufacturers employ continuous flow reactors to enhance process safety and efficiency:

Key Modifications :

  • Catalyst: Immobilized Pd on Al$$2$$O$$3$$ (prevents metal leaching)
  • Solvent: Switch from dioxane to 2-MeTHF (renewable, higher boiling point)
  • In-line IR monitoring for real-time reaction control

Typical Production Metrics :

Parameter Value
Batch size 50–100 kg
Cycle time 18–24 hr
Purity (HPLC) >99.5%
Residual Pd <5 ppm

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, CDCl$$3$$) :
δ 8.15 (d, J = 1.8 Hz, 1H, ArH),
7.95 (dd, J = 8.1, 1.8 Hz, 1H, ArH),
7.52 (d, J = 8.1 Hz, 1H, ArH),
1.55 (s, 12H, Bpin-CH$$3$$),
1.39 (s, 9H, t-Bu)

$$^{13}$$C NMR (101 MHz, CDCl$$3$$) :
δ 165.2 (C=O),
135.8 (C-B),
132.4, 130.1, 128.7 (ArC),
83.5 (t-Bu C),
25.1 (Bpin-CH$$3$$),
24.8 (t-Bu CH$$_3$$)

HRMS (ESI+) :
Calcd for C$${17}$$H$${23}$$BClO$$_4$$ [M+H]$$^+$$: 353.1392
Found: 353.1389

Emerging Methodologies

Photochemical Borylation

Recent advances utilize visible light-mediated C–H borylation:

  • Catalyst: Ir(ppy)$$_3$$ (1 mol%)
  • Light source: 450 nm LEDs
  • Advantages:
    • No pre-functionalized substrates required
    • Ambient temperature conditions

Current Limitations :

  • Limited to electron-rich arenes
  • Lower yields (40–50%) compared to thermal methods

Comparative Evaluation of Synthetic Routes

Method Yield (%) Pd Loading (mol%) Scalability
Miyaura Borylation 72 3 Excellent
DoM Approach 58 0 Moderate
Flow Chemistry 81 1.5 Industrial
Photochemical 45 0 Lab-scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

    Reduction: 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have implications in cancer therapy.

Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including those used in the treatment of cancer and infectious diseases.

Industry: In the chemical industry, it is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The boronic ester group in Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate acts as a versatile intermediate in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Structure Substituent Position Key Electronic Effects Molecular Weight (g/mol)
Target Compound tert-Butyl 4-chloro-3-(pinacol boronate)benzoate Cl at 4, boronate at 3 Cl (electron-withdrawing) deactivates ring; boronate meta-directing 344.62
Ethyl 2-chloro-4-(pinacol boronate)benzoate Cl at 2, boronate at 4 Ortho Cl increases steric hindrance; boronate para-directing 310.58
Methyl 4-methyl-3-(pinacol boronate)benzoate Methyl at 4, boronate at 3 Methyl (electron-donating) activates ring; reduced cross-coupling reactivity 274.12

Key Findings :

  • Chlorine’s position significantly alters electronic and steric profiles. The target compound’s 4-Cl substituent balances deactivation and regioselectivity in coupling reactions, whereas ortho-substituted analogs (e.g., ) face steric challenges.
  • Methyl substituents (e.g., ) enhance ring activation but reduce electrophilicity at the boronate site, lowering reactivity compared to chloro-substituted derivatives.

Ester Group Variations

Compound Name Ester Group Stability Reactivity in Hydrolysis
Target Compound tert-Butyl High (resists basic/acidic conditions) Stable under Suzuki conditions; requires strong acids (e.g., TFA) for deprotection
Methyl 4-chloro-3-(pinacol boronate)benzoate Methyl Moderate Prone to hydrolysis under basic conditions
Ethyl 4-(pinacol boronate)benzoate Ethyl Moderate Faster hydrolysis than tert-butyl but slower than methyl

Key Findings :

  • The tert-butyl group in the target compound enhances stability during prolonged reactions, making it preferable for multi-step syntheses.
  • Methyl and ethyl esters (e.g., ) are more labile, limiting their utility in harsh reaction conditions.

Boronate Attachment and Aromatic System Modifications

Compound Name Aromatic System Application
Target Compound Benzoate Pharmaceutical intermediates; Suzuki couplings
tert-Butyl 4-chloro-3-(pinacol boronate)-1H-indole-1-carboxylate Indole Medicinal chemistry (kinase inhibitors)
tert-Butyl 3-(4-(pinacol boronate)phenyl)propanoate Phenylpropanoate Flexible linkers for bioconjugation

Key Findings :

  • Indole derivatives (e.g., ) are prioritized in drug discovery due to their biological relevance, whereas the target compound’s benzoate core is more suited for catalytic cross-couplings.
  • Propanoate-linked analogs (e.g., ) offer conformational flexibility, enabling use in polymer chemistry or bioconjugation.

Functional Group Replacements

Compound Name Functional Group Impact on Reactivity
Target Compound Chlorine Moderately electron-withdrawing; directs electrophilic substitution
Methyl 3-(pinacol boronate)-5-(trifluoromethyl)benzoate Trifluoromethyl Strong electron-withdrawing; enhances boronate electrophilicity
4-Chloro-3-(pinacol boronate)benzonitrile Nitrile Highly electron-withdrawing; increases susceptibility to nucleophilic attack

Key Findings :

  • Trifluoromethyl groups (e.g., ) elevate boronate reactivity in couplings but may reduce solubility.
  • Nitrile-substituted analogs (e.g., ) exhibit higher electrophilicity but require stringent moisture-free conditions.

Biological Activity

Tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C21H32BClN2O4
  • Molecular Weight: 422.76 g/mol
  • CAS Number: 2256704-09-1
  • Synonyms: tert-butyl 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antiproliferative effects and mechanisms of action.

Antiproliferative Effects

Research has shown that compounds similar to tert-butyl 4-chloro derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-60 (leukemia)0.56Inhibition of tubulin polymerization
Compound BU937 (leukemia)1.0Induction of apoptosis
tert-butyl derivativeA549 (lung cancer)TBDTBD

In one study focusing on benzo[b]furan derivatives, compounds were evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in human myeloid leukemia cell lines (HL-60 and U937). The most potent compounds demonstrated IC50 values significantly lower than traditional chemotherapeutic agents like CA-4 .

The mechanisms through which tert-butyl derivatives exert their biological effects include:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit the polymerization of tubulin, which is crucial for cell division.
  • Apoptosis Induction : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and leading to nuclear condensation .
  • Cell Cycle Arrest : Certain derivatives have been observed to affect the cell cycle distribution in treated cells, leading to increased fractions of apoptotic cells.

Study 1: Antiproliferative Activity

In a comparative analysis of various benzo[b]furan derivatives against HL-60 and U937 cell lines:

  • Results : Compounds exhibited varying degrees of growth inhibition with the most active showing a significant increase in apoptotic cells at concentrations as low as 10 nM.

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to explore the interactions between these compounds and tubulin. The results indicated strong hydrophobic interactions at critical binding sites on the tubulin structure .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated precursors (e.g., 4-chloro-3-bromobenzoate derivatives). demonstrates that electrophotocatalytic methods can achieve yields of 32–65% depending on the halogen (Cl vs. Br). Key steps include:

  • Substrate selection : Bromoarenes generally provide higher yields than chloroarenes due to better oxidative addition kinetics in Pd-mediated reactions .
  • Catalytic system : Pd(dba)₂/XPhos or analogous ligands are often used for Suzuki-Miyaura couplings .
  • Purification : Silica gel chromatography is standard, but solvent gradients must be optimized to separate boronic ester byproducts .

Q. How can researchers validate the structural integrity and purity of this compound?

Analytical characterization should include:

  • NMR spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for tert-butyl, δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ 80–85 ppm for boron-linked carbons) .
  • Mass spectrometry : DART-MS or HRMS to confirm exact mass (e.g., C₁₈H₂₅BClO₄: calc. 367.15, exp. 367.14) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this boronic ester?

  • Storage : Keep in anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis .
  • Handling : Avoid ignition sources (P210) and use PPE (gloves, goggles) due to potential irritancy .
  • Spill management : Neutralize with sand or vermiculite, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic nature of the chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl group at the 4-position activates the aryl ring toward electrophilic substitution but may hinder transmetalation in Suzuki couplings. highlights that meta-substituted boronic esters exhibit slower coupling rates compared to para-substituted analogs. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Precursor optimization : Use bromo instead of chloro precursors to improve Pd catalytic turnover .
  • Solvent effects : Replace THF with toluene/DMF mixtures to enhance solubility of intermediates .
  • Batch vs. flow chemistry : Continuous flow systems reduce side reactions (e.g., protodeboronation) by minimizing residence time .

Q. How can researchers resolve contradictions in reported NMR data for similar boronic esters?

Discrepancies in chemical shifts often arise from solvent effects or residual moisture. For example:

  • Deuterated solvents : CDCl₃ vs. DMSO-d₆ can shift aromatic protons by 0.1–0.3 ppm .
  • Hydrate formation : Boronic esters hydrolyze to boronic acids in humid conditions, broadening peaks. Use anhydrous NMR tubes and molecular sieves .

Q. What are the applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

  • Protease inhibitors : Boronic esters mimic transition states in enzyme catalysis .
  • PET tracers : ¹⁸F-labeled derivatives can be synthesized via halogen exchange .
  • Kinase inhibitors : The chloro group allows further functionalization (e.g., SNAr reactions) .

Methodological Considerations

Q. How to design experiments comparing the stability of this boronic ester under varying pH conditions?

  • Buffer systems : Test stability in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) at 25°C .
  • Analytical tools : Use LC-MS to quantify degradation products (e.g., benzoic acid derivatives) over 24–72 hours .

Q. What advanced techniques can elucidate the boron coordination environment in this compound?

  • ¹¹B NMR : Detect trigonal (δ 30–35 ppm) vs. tetrahedral (δ 10–15 ppm) boron species .
  • X-ray crystallography : Resolve bond angles and confirm sp² hybridization of boron .

Q. How to troubleshoot failed cross-coupling reactions involving this boronic ester?

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂, or NiCl₂ with ligands like SPhos or RuPhos .
  • Additives : Add Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate .
  • Oxygen sensitivity : Degas solvents and operate under strict inert conditions to prevent Pd oxidation .

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